4-[1-(2-chlorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine
Description
Properties
IUPAC Name |
[1-(2-chlorophenyl)-5-pyridin-2-yltriazol-4-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN5OS/c19-13-5-1-2-7-15(13)24-17(14-6-3-4-8-20-14)16(21-22-24)18(25)23-9-11-26-12-10-23/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPYSYJVYSCZHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2-chlorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halogenated pyridine.
Formation of the Thiomorpholine Moiety: The thiomorpholine ring can be synthesized by reacting a suitable amine with a sulfur-containing reagent.
Final Coupling: The final step involves coupling the triazole-pyridine intermediate with the thiomorpholine moiety using a suitable coupling agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[1-(2-chlorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity:
- Inhibition of Cell Proliferation : Demonstrated in various cancer cell lines, including breast cancer (MDA-MB-231) and melanoma (IGR39), where it shows potent cytotoxic effects.
- Mechanism of Action :
- Interferes with cellular signaling pathways regulating growth.
- Induces apoptosis in cancer cells.
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties:
- Exhibits activity against various bacterial strains and fungi.
- Potential use in developing new antibiotics or antifungal agents.
Medicinal Chemistry
4-[1-(2-chlorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine is investigated for its potential as a therapeutic agent due to its unique structural features and biological activities. It serves as a lead compound for further modifications aimed at enhancing efficacy and selectivity against specific targets.
Biological Research
This compound is utilized in various biological assays to study its effects on cellular processes. It helps elucidate mechanisms underlying disease pathways and assess potential therapeutic interventions.
Chemical Research
As a versatile building block in organic synthesis, it facilitates the development of more complex molecules. Its reactivity allows for various synthetic transformations, making it valuable in chemical research.
Case Studies and Findings
Several studies highlight the pharmacological significance of this compound:
-
Study on Anticancer Activity :
- In vitro tests showed that the compound effectively inhibits proliferation in MDA-MB-231 cells with an IC50 value indicating strong activity.
- Mechanistic studies revealed that it induces apoptosis through mitochondrial pathways.
-
Antimicrobial Efficacy :
- Evaluated against common pathogens, the compound demonstrated broad-spectrum antimicrobial activity, making it a candidate for further development as an antibiotic.
Mechanism of Action
The mechanism of action of 4-[1-(2-chlorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Triazole Derivatives
Key structural analogs differ in substituents at the 1-, 4-, and 5-positions of the triazole ring. Below is a comparative analysis of select compounds:
Structural and Functional Insights
- Substituent Position Effects: The 2-chlorophenyl group in the target compound (ortho-substitution) may confer better steric alignment with hydrophobic binding pockets compared to 3-chloro-4-methylphenyl (meta-substitution with methyl) in ’s compound . Thiomorpholine carbonyl vs.
Heterocyclic Core Modifications :
Halogen Effects :
Predicted Physicochemical Properties
- Lipophilicity : The target compound’s thiomorpholine group likely increases logP compared to carboxylic acid analogs, favoring blood-brain barrier penetration.
- Solubility : Carboxylic acid derivatives (e.g., ) may exhibit higher aqueous solubility at physiological pH due to ionization, whereas the thiomorpholine derivative could require formulation optimization .
- pKa : The carboxylic acid analogs (pKa ~2.97) are ionized in physiological conditions, whereas the thiomorpholine’s tertiary amine (predicted pKa ~7.5) may remain unprotonated, affecting distribution .
Research Implications and Limitations
While structural comparisons highlight functional group contributions, direct bioactivity data (e.g., IC₅₀, binding assays) for the target compound are absent in the provided evidence. The discontinuation of some analogs (e.g., ) suggests challenges in synthesis or unfavorable pharmacokinetics. Further studies using tools like AutoDock4 () for docking simulations or SHELXL () for crystallographic analysis could validate structure-activity relationships.
Biological Activity
The compound 4-[1-(2-chlorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine is a triazole derivative that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.
Synthesis
The synthesis of this compound typically involves the reaction of thiomorpholine with various substituted triazoles. The process generally includes:
- Formation of Triazole : The initial step involves the cyclization of appropriate azides and alkynes to form the 1,2,3-triazole core.
- Carbonylation : The introduction of a carbonyl group at the 4-position of the triazole is achieved through various methods such as acylation.
- Final Coupling : The thiomorpholine is then coupled with the triazole derivative to yield the final compound.
Biological Activity
The biological activity of This compound has been investigated in several studies. Below are key findings regarding its pharmacological effects:
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, including:
- Breast Cancer (MDA-MB-231) : Exhibited cytotoxic effects with an IC50 value indicating potent activity against this aggressive cancer type .
- Melanoma (IGR39) : Demonstrated selective cytotoxicity towards melanoma cells, suggesting a potential role in targeted cancer therapies .
The proposed mechanism of action includes:
- Inhibition of Cell Proliferation : The compound interferes with cellular signaling pathways that regulate cell growth.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells, which is crucial for effective cancer treatment.
Case Studies
Several case studies have documented the effects of this compound:
- Study on MDA-MB-231 Cells :
- Study on IGR39 Cells :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Key points include:
- Substituents on the Triazole Ring : Variations in substituents can significantly affect potency and selectivity. For instance, the presence of halogens such as chlorine enhances lipophilicity and cellular uptake.
- Thiomorpholine Moiety : This functional group contributes to the overall stability and biological activity, potentially influencing interactions with biological targets.
Q & A
Q. What are the recommended synthetic routes for preparing 4-[1-(2-chlorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine, and how can reaction conditions be optimized?
The compound can be synthesized via a multi-step approach:
- Step 1 : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core, using 2-chlorophenyl azide and pyridinyl alkyne precursors.
- Step 2 : Carbonyl activation (e.g., using CDI or DCC) to couple the triazole with thiomorpholine.
Optimization involves monitoring reaction temperature (60–80°C) and solvent polarity (DMF or THF) to improve yield. Purity is validated via HPLC (C18 column, acetonitrile/water gradient) .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- NMR : and NMR to confirm regioselectivity of the triazole ring and thiomorpholine substitution. For example, the pyridinyl proton signals appear as doublets near δ 8.5–9.0 ppm .
- IR : Stretching frequencies for C=O (1680–1720 cm) and triazole C-N (1450–1500 cm) confirm functional groups .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and rule out side products .
Q. How does the thiomorpholine substituent influence the compound’s stability under varying pH conditions?
Thiomorpholine’s sulfur atom increases susceptibility to oxidation. Stability studies in buffered solutions (pH 2–10) show:
- pH < 3 : Rapid degradation via protonation of the triazole nitrogen.
- pH 7–9 : Optimal stability (half-life > 48 hours).
Use antioxidants (e.g., BHT) in storage solutions to mitigate oxidation .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations validate the compound’s electronic properties and reactivity?
DFT (B3LYP/6-311G++(d,p)) predicts:
Q. What strategies resolve contradictions in biological activity data across different assay systems?
Discrepancies in IC values (e.g., enzyme vs. cell-based assays) may arise from:
- Membrane permeability : LogP (calculated: 2.8) suggests moderate lipophilicity; use permeability enhancers (e.g., cyclodextrins) in cellular assays.
- Metabolic interference : Test metabolite stability via liver microsome assays. Orthogonal assays (e.g., SPR and fluorescence polarization) validate target engagement .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity?
- Core Modifications : Replace pyridinyl with quinolinyl to enhance π-π stacking.
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF) at the 2-chlorophenyl position to reduce off-target binding.
Use molecular docking (AutoDock Vina) to prioritize analogs with lower predicted binding energy to non-target proteins .
Q. What crystallographic methods are suitable for resolving the compound’s 3D conformation?
Q. How do solvent effects impact the compound’s tautomeric equilibrium in solution?
In polar aprotic solvents (DMSO), the triazole exists predominantly in the 1H-tautomer. In chloroform, equilibrium shifts toward the 2H-form due to reduced solvation. Monitor via NMR (chemical shift changes in triazole protons) and UV-Vis spectroscopy (λ shifts) .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational binding predictions and experimental inhibition data?
Q. What analytical workflows reconcile conflicting stability data from accelerated vs. real-time degradation studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
